REACTION_CXSMILES
|
CO.[F:3][S:4]([CH2:7][CH2:8]Cl)(=[O:6])=[O:5].C1COCC1.[OH:15][CH2:16][CH2:17][O:18][Na]>ClCCl.O>[F:3][S:4]([CH2:7][CH2:8][O:15][CH2:16][CH2:17][OH:18])(=[O:6])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)CCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
HOCH2CH2ONa
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCO[Na]
|
Name
|
|
Quantity
|
183 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature
|
Type
|
CUSTOM
|
Details
|
to be at most 10° C
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition, it
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The obtained crude liquid
|
Type
|
CUSTOM
|
Details
|
was subjected to liquid separation
|
Type
|
EXTRACTION
|
Details
|
the obtained aqueous layer was extracted with dichloromethane (124 g)
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was further extracted with dichloromethane (126 g)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FS(=O)(=O)CCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |